
3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate typically involves the bromination of 4-oxo-2-phenyl-4H-1-benzopyran followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The reactions are usually carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate involves its interaction with various molecular targets. It is known to inhibit specific enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Baicalin: A flavonoid with anti-inflammatory and antioxidant properties.
3-Formylchromone: Known for its use in the synthesis of chromone derivatives.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Utilized in various chemical reactions and as a precursor for other compounds.
Uniqueness
3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate is unique due to its specific bromination and acetylation pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
827346-54-3 |
|---|---|
Formule moléculaire |
C19H13BrO6 |
Poids moléculaire |
417.2 g/mol |
Nom IUPAC |
(5-acetyloxy-3-bromo-4-oxo-2-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C19H13BrO6/c1-10(21)24-13-8-14(25-11(2)22)16-15(9-13)26-19(17(20)18(16)23)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clé InChI |
NPEUMNOJTOMNAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


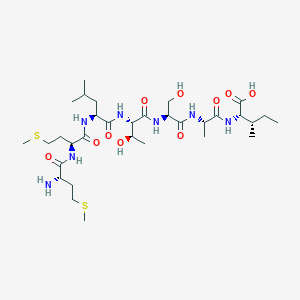
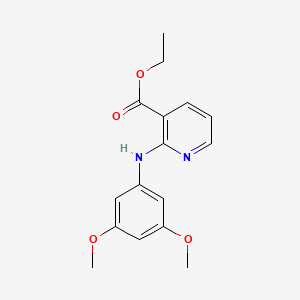
![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)
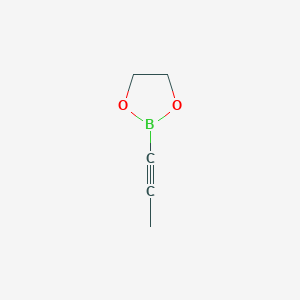
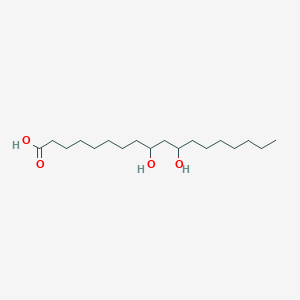
![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)
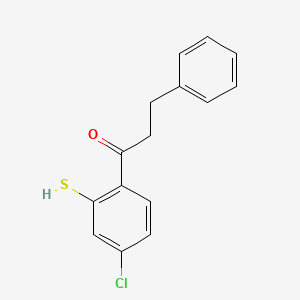

![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)


![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
